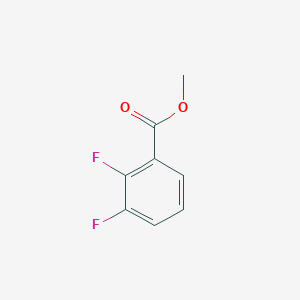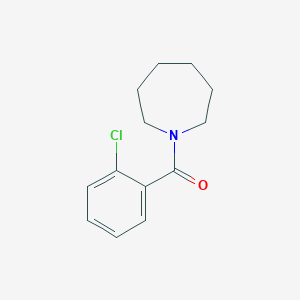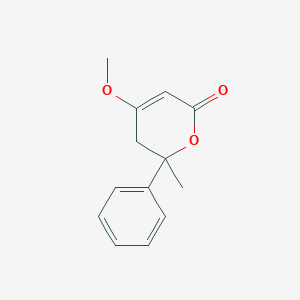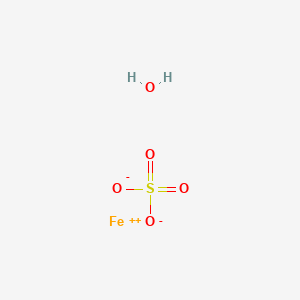
硫酸亚铁一水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ferrous sulfate monohydrate, scientifically known as iron(II) sulfate monohydrate, is a chemical compound with the formula FeSO₄·H₂O. It is a derivative of iron sulfate and is characterized by its high solubility in water. This compound plays a crucial role in various industrial and environmental processes, making it an essential component in modern chemistry .
科学研究应用
Ferrous sulfate monohydrate has extensive applications across various fields:
Biology: It is employed in the study of iron metabolism and as a supplement in cell culture media.
Medicine: It is widely used as a dietary supplement to treat iron-deficiency anemia.
Industry: It serves as a coagulant in water treatment, a soil amendment in agriculture to correct iron deficiency in plants, and a component in the production of dyes and inks
作用机制
Target of Action
Ferrous sulfate monohydrate primarily targets hemoglobin and myoglobin , proteins in red blood cells responsible for oxygen transport and storage . It also targets various enzymes, playing a crucial role in cellular growth and proliferation .
Mode of Action
Ferrous sulfate monohydrate replenishes iron stores in the body . Iron combines with porphyrin and globin chains to form hemoglobin, which is critical for oxygen delivery from the lungs to other tissues . Iron deficiency can lead to the formation of small erythrocytes with insufficient hemoglobin, causing a condition known as microcytic anemia .
Biochemical Pathways
The primary biochemical pathway affected by ferrous sulfate monohydrate is the erythropoiesis pathway , responsible for the formation of new erythrocytes or red blood cells . Iron is an essential constituent of hemoglobin, and its deficiency can lead to anemia characterized by microcytosis, i.e., small red blood cells .
Pharmacokinetics
Iron from ferrous sulfate monohydrate is absorbed in the duodenum and upper jejunum . In individuals with normal serum iron stores, about 10% of an oral dose is absorbed, which increases to 20-30% in individuals with inadequate iron stores . Factors such as food and achlorhydria can decrease absorption . Iron is excreted through urine, sweat, sloughing of the intestinal mucosa, and menses .
Result of Action
The primary result of ferrous sulfate monohydrate action is the prevention or treatment of iron deficiency anemia . By replenishing iron stores, it supports the formation of erythrocytes, ensuring adequate oxygen transport and storage . This can alleviate symptoms of anemia, such as fatigue and weakness.
Action Environment
Environmental factors can influence the action, efficacy, and stability of ferrous sulfate monohydrate. For instance, the monohydrate form ensures stability and ease of handling, crucial for its application in diverse industrial processes . Its crystal structure allows for effective dissolution and interaction in aqueous solutions, enhancing its reactivity and effectiveness in chemical reactions . High oral doses or rapid release of iron can saturate the iron transport system, leading to oxidative stress with potential adverse consequences .
生化分析
Biochemical Properties
Ferrous sulfate monohydrate is used in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used in pharmaceuticals as a source of iron . Iron is an essential metal of life, and its deficiency may cause various pathological processes related to iron deficiency anemia .
Cellular Effects
Ferrous sulfate monohydrate influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. As a source of iron, it plays a crucial role in the synthesis of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the body’s tissues .
Molecular Mechanism
At the molecular level, ferrous sulfate monohydrate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a source of iron, it is involved in the catalysis of several enzymatic reactions, including those involved in DNA synthesis and repair, and energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ferrous sulfate monohydrate change over time. It has been observed that the compound is stable and does not degrade significantly over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of ferrous sulfate monohydrate vary with different dosages in animal models. At low doses, it is beneficial and helps to prevent iron deficiency. At high doses, it can be toxic and lead to iron overload .
Metabolic Pathways
Ferrous sulfate monohydrate is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels. As a source of iron, it is involved in the metabolism of proteins, carbohydrates, and fats .
Transport and Distribution
Ferrous sulfate monohydrate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of ferrous sulfate monohydrate and its effects on activity or function are complex. It can be found in various compartments or organelles, depending on the cell type and physiological conditions .
准备方法
Synthetic Routes and Reaction Conditions: Ferrous sulfate monohydrate is predominantly synthesized through the reaction of sulfuric acid with iron or by oxidizing pyrite (FeS₂). In industrial settings, it is commonly produced by the oxidation of ferrous sulfide or the direct reaction of iron with dilute sulfuric acid in an aqueous environment . The reaction conditions typically involve heating the mixture to facilitate the reaction and ensure complete conversion.
Industrial Production Methods: In industrial production, ferrous sulfate monohydrate is often obtained as a by-product of the steel pickling process or the production of titanium dioxide. The process involves the controlled oxidation of iron or iron sulfide in the presence of sulfuric acid, followed by crystallization and drying to obtain the monohydrate form .
化学反应分析
Types of Reactions: Ferrous sulfate monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to ferric sulfate (Fe₂(SO₄)₃) or ferric oxide (Fe₂O₃) under specific conditions.
Reduction: It can act as a reducing agent in certain chemical processes.
Substitution: It can participate in substitution reactions where the sulfate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃). The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas (H₂) or carbon monoxide (CO) can be used.
Substitution: Reactions with other acids or salts can lead to the formation of different iron compounds.
Major Products Formed:
Oxidation: Ferric sulfate (Fe₂(SO₄)₃), ferric oxide (Fe₂O₃)
Reduction: Iron metal (Fe), iron(II) chloride (FeCl₂)
Substitution: Various iron salts depending on the reacting anion.
相似化合物的比较
Ferrous sulfate monohydrate can be compared with other iron sulfate hydrates, such as:
Ferrous sulfate heptahydrate (FeSO₄·7H₂O):
Ferrous sulfate anhydrous (FeSO₄): This form lacks water molecules and is used in applications where a dry form of iron sulfate is required.
Ferric sulfate (Fe₂(SO₄)₃): An oxidized form of iron sulfate used in water treatment and as a coagulant.
Ferrous sulfate monohydrate is unique due to its balance of stability and solubility, making it suitable for a wide range of applications in both industrial and medical fields.
属性
CAS 编号 |
17375-41-6 |
|---|---|
分子式 |
FeH4O5S |
分子量 |
171.94 g/mol |
IUPAC 名称 |
iron;sulfuric acid;hydrate |
InChI |
InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
InChI 键 |
HRZKFCSHISLTEI-UHFFFAOYSA-N |
SMILES |
O.[O-]S(=O)(=O)[O-].[Fe+2] |
规范 SMILES |
O.OS(=O)(=O)O.[Fe] |
Key on ui other cas no. |
17375-41-6 |
Pictograms |
Irritant |
相关CAS编号 |
20908-72-9 58694-83-0 10028-21-4 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


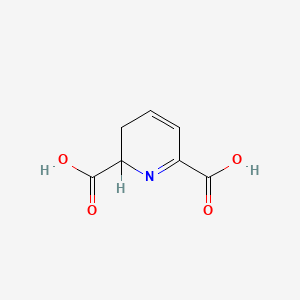
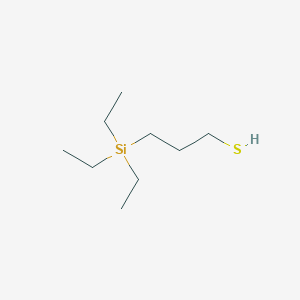
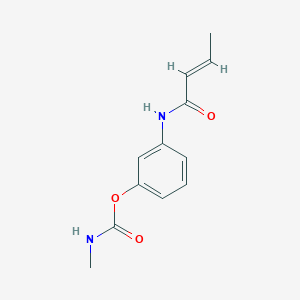
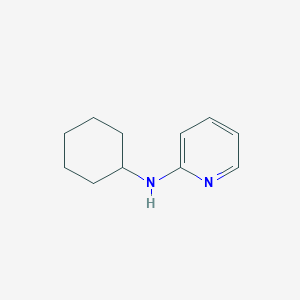
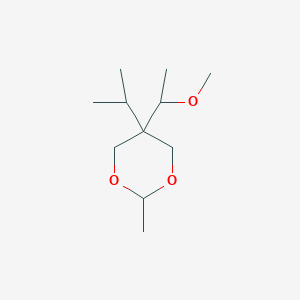
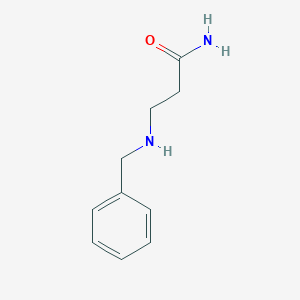
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)
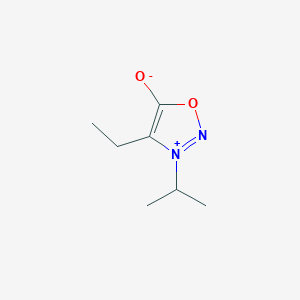
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
